Acotiamide

概要

説明

アコチアマイドは、主に機能性ディスペプシアの治療に使用される薬剤です。機能性ディスペプシアは、食後飽満感、上腹部膨満感、早期飽満感などの症状を特徴とする一般的な胃腸疾患です。 アコチアマイドは、アコファイドという商品名で販売されており、アセチルコリンエステラーゼ阻害剤として知られています .

製法

合成経路と反応条件

アコチアマイドの調製には、いくつかの合成ステップが含まれます。一般的な方法の1つは、2-ヒドロキシ-4,5-ジメトキシ安息香酸とチオニルクロリドを反応させて、対応する酸クロリドを生成することです。 この中間体は、塩基の存在下で2-アミノ-1,3-チアゾール-4-カルボキサミドと反応させて、アコチアマイドを生成します .

工業的製造方法

アコチアマイドの工業的製造では、通常、最終製品の溶解速度を高めるために親水性インスタント成分を使用します。 このプロセスには、アコチアマイドと充填剤の微粉化、その後、製薬上許容される賦形剤との混合による錠剤の形成が含まれます .

化学反応解析

反応の種類

アコチアマイドは、以下を含むさまざまな化学反応を起こします。

酸化: アコチアマイドは、特定の条件下で酸化され、対応する酸化生成物を形成します。

還元: 還元反応は、アコチアマイド分子の官能基を修飾するために使用できます。

一般的な試薬と条件

アコチアマイドを含む反応で使用される一般的な試薬には、塩素化のためのチオニルクロリド、脱プロトン化のための水酸化ナトリウムなどの塩基、還元反応のための水素化ホウ素ナトリウムなどの還元剤が含まれます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、アコチアマイドの酸化は酸化誘導体を生成する可能性があり、置換反応はさまざまな置換チアゾール誘導体を生成する可能性があります .

科学研究での応用

アコチアマイドは、さまざまな分野での応用について広く研究されてきました。

化学: アセチルコリンエステラーゼ阻害剤に関する研究でモデル化合物として使用されます。

生物学: 胃腸運動への影響と、他の胃腸疾患の治療における潜在的な役割について調査されています。

作用機序

アコチアマイドは、アセチルコリンの分解を担う酵素であるアセチルコリンエステラーゼを阻害することによって効果を発揮します。この酵素を阻害することにより、アコチアマイドは胃腸管のアセチルコリンレベルを高め、胃の運動を強化し、機能性ディスペプシアの症状を軽減します。 アコチアマイドは、腸神経系におけるムスカリン受容体に作用し、アセチルコリンの放出増加とアセチルコリンエステラーゼ活性の阻害をもたらします .

生化学分析

Biochemical Properties

Acotiamide plays a crucial role in biochemical reactions by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gastrointestinal tract . By increasing acetylcholine levels, this compound enhances gastrointestinal motility, which helps alleviate symptoms of functional dyspepsia . This compound interacts with muscarinic receptors in the enteric nervous system, leading to increased acetylcholine release and inhibition of acetylcholinesterase activity .

Cellular Effects

This compound influences various cellular processes, particularly in the gastrointestinal tract. It enhances gastric accommodation and accelerates gastric emptying, which are critical for proper digestion . This compound increases the release of acetylcholine, which binds to muscarinic receptors on smooth muscle cells, leading to enhanced muscle contractions and improved gastrointestinal motility . Additionally, this compound has been shown to improve dyspeptic symptoms and reduce anxiety in patients with functional dyspepsia .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine . This inhibition leads to increased acetylcholine levels, which bind to muscarinic receptors on smooth muscle cells, enhancing muscle contractions and gastrointestinal motility . This compound also acts as an antagonist on muscarinic autoreceptors in the enteric nervous system, further increasing acetylcholine release . This dual mechanism of action makes this compound effective in treating functional dyspepsia.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and efficacy over time. Studies have demonstrated that this compound significantly increases gastric accommodation and accelerates gastric emptying in patients with functional dyspepsia . These effects are maintained over the course of treatment, with improvements in dyspeptic symptoms and anxiety observed after two weeks of treatment . This compound’s stability and sustained efficacy make it a promising treatment for functional dyspepsia.

Dosage Effects in Animal Models

In animal models, this compound has been shown to enhance gastric motility and improve delayed gastric emptying . The effects of this compound vary with different dosages, with higher doses leading to more pronounced improvements in gastrointestinal motility . At very high doses, this compound may cause adverse effects such as increased prolactin levels and abnormal liver function tests . These findings highlight the importance of determining the optimal dosage for therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is primarily metabolized by the enzymes UGT1A8 and UGT1A9 . These enzymes facilitate the conjugation of this compound with glucuronic acid, making it more water-soluble and easier to excrete . The majority of this compound is excreted in the feces, with a smaller portion eliminated through urine . This metabolic pathway ensures the efficient clearance of this compound from the body, reducing the risk of accumulation and toxicity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through carrier-mediated processes . In the stomach, this compound is actively transported from the blood to the stomach tissue, where it exerts its effects on gastrointestinal motility . This transport mechanism ensures that this compound reaches its target site of action, enhancing its therapeutic efficacy. Additionally, this compound’s distribution is influenced by its binding to stomach tissue proteins, which helps localize the drug to the stomach .

Subcellular Localization

This compound’s subcellular localization is primarily within the smooth muscle cells of the gastrointestinal tract . It binds to muscarinic receptors on the cell surface, leading to increased acetylcholine release and enhanced muscle contractions . This compound’s localization to these specific cellular compartments is crucial for its therapeutic effects on gastrointestinal motility. Additionally, this compound’s binding to acetylcholinesterase within the cells prevents the breakdown of acetylcholine, further enhancing its efficacy .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of acotiamide involves several synthetic steps. One common method includes the reaction of 2-hydroxy-4,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-1,3-thiazole-4-carboxamide in the presence of a base to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of hydrophilic instant components to enhance the dissolution rate of the final product. The process includes micronization of this compound and the filling agent, followed by mixing with pharmaceutically acceptable excipients to form tablets .

化学反応の分析

Types of Reactions

Acotiamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the this compound molecule.

Substitution: This compound can undergo substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include thionyl chloride for chlorination, bases such as sodium hydroxide for deprotonation, and reducing agents like sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxidized derivatives, while substitution reactions can lead to various substituted thiazole derivatives .

科学的研究の応用

Acotiamide has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound in studies involving acetylcholinesterase inhibitors.

Biology: Investigated for its effects on gastrointestinal motility and its potential role in treating other gastrointestinal disorders.

Medicine: Primarily used for the treatment of functional dyspepsia. .

Industry: Utilized in the pharmaceutical industry for the development of prokinetic drugs.

類似化合物との比較

アコチアマイドは、その特定の作用機序と、セロトニンまたはドパミン受容体への親和性の欠如により、プロキネティック薬の中でユニークです。類似の化合物には以下が含まれます。

ドンピドン: 胃腸運動障害に使用されるドパミン拮抗薬。

シサプリド: 以前は胃腸運動のために使用されていましたが、心臓の副作用のため撤退されたセロトニン受容体アゴニスト。

アコチアマイドのユニークさは、アセチルコリンエステラーゼの選択的阻害と、他の神経伝達物質受容体との最小限の相互作用にあるため、機能性ディスペプシアの治療のためのより安全で標的を絞った選択肢となっています .

生物活性

Acotiamide, a gastroprokinetic agent, has gained attention for its efficacy in treating functional dyspepsia (FD), particularly postprandial distress syndrome (PDS). This article delves into the biological activity of this compound, exploring its mechanisms, clinical efficacy, and safety through various studies.

This compound functions primarily by enhancing gastrointestinal motility. Its biological activity is attributed to two main mechanisms:

- Muscarinic Receptor Modulation : this compound acts as an antagonist at muscarinic autoreceptors (M1 and M2) in the enteric nervous system, which leads to increased acetylcholine release. This action enhances gastric motility and improves gastric accommodation .

- Acetylcholinesterase Inhibition : It inhibits acetylcholinesterase, thereby prolonging the action of acetylcholine on gastrointestinal motility . This dual mechanism allows this compound to effectively alleviate symptoms associated with impaired gastric function.

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of this compound in patients with FD. Key findings from these studies are summarized below:

Table 1: Summary of Clinical Trials on this compound

Efficacy in Functional Dyspepsia

A systematic review of six trials involving 2267 patients demonstrated that this compound significantly improved FD symptoms compared to placebo, with a relative risk (RR) of 1.29 (95% CI, 1.19–1.40; p < 0.001) for overall symptom improvement . Notably, the efficacy was particularly pronounced in patients with PDS.

Long-term Safety and Efficacy

A long-term study lasting 48 weeks indicated that continuous administration of this compound resulted in sustained symptom relief without significant adverse effects. Patients reported improvements in quality of life and work productivity alongside symptom management .

Case Studies

In a notable case study involving a cohort of patients treated with this compound, significant improvements were observed in gastric accommodation and emptying rates, particularly among those with stress-induced gastrointestinal symptoms . The study highlighted the potential for this compound to reverse stress-related impairments in gastric function.

Adverse Effects

The safety profile of this compound appears favorable. Adverse events reported were similar between this compound and placebo groups, with no significant cardiovascular effects noted during clinical trials .

特性

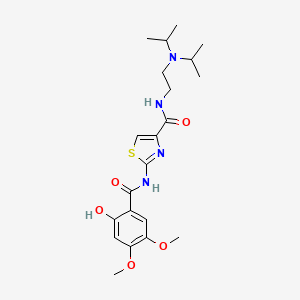

IUPAC Name |

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O5S/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHZNAUBXFZMCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870163 | |

| Record name | Acotiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185106-16-5 | |

| Record name | Acotiamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185106-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acotiamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185106165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acotiamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acotiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACOTIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42OWK5383 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。